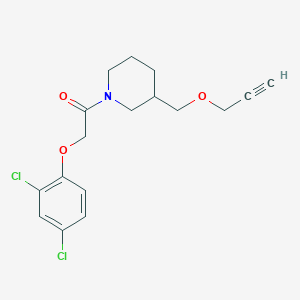
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H19Cl2NO3 and its molecular weight is 356.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,4-Dichlorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a synthetic compound with notable biological activities. Its molecular formula is C17H19Cl2NO3, and it has a molecular weight of 356.24 g/mol. The compound is characterized by the presence of a dichlorophenoxy group and a piperidine moiety, which are known to influence its biological properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study evaluated the antimicrobial activity of synthesized piperidine derivatives using the serial dilution method. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL against tested bacterial strains, with some derivatives showing maximum inhibition at 6.25 µg/mL against E. coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | S. aureus |
| Compound C | 25 | Klebsiella pneumoniae |
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. Studies suggest that piperidine derivatives can inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .
Case Studies
In one case study involving the synthesis of piperidine derivatives, several compounds were tested for their antibacterial activity against common pathogens. The results indicated that the presence of the dichlorophenoxy group significantly enhanced antimicrobial efficacy compared to other structural analogs.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3/c1-2-8-22-11-13-4-3-7-20(10-13)17(21)12-23-16-6-5-14(18)9-15(16)19/h1,5-6,9,13H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNSPNYCHVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













